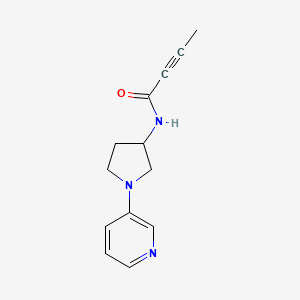

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide

Description

Historical Evolution of Ynamide Chemistry: From Ynamines to Functionalized Derivatives

Early Development of Ynamines

Ynamides emerged as refined successors to ynamines, which were initially explored for their utility in C–N bond formation. Ynamines, characterized by a terminal alkyne adjacent to an amine group, faced limitations due to their inherent instability and propensity for undesired side reactions, such as polymerization or racemization during peptide synthesis. The critical breakthrough came with the introduction of electron-withdrawing groups (EWGs) on the nitrogen atom, which stabilized the ynamine backbone and reduced its basicity. This modification gave rise to the ynamide class of compounds, marked by enhanced stability and controlled reactivity.

Transition to Functionalized Ynamides

The incorporation of EWGs, such as sulfonyl or carbonyl groups, transformed ynamides into versatile coupling reagents. For example, N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide exemplifies this evolution, where the pyridine ring acts as an EWG, polarizing the alkyne moiety while the pyrrolidine group introduces conformational rigidity. This structural duality enables precise control over reaction pathways, particularly in amide bond formation and cycloaddition reactions.

Key Milestones in Ynamide Applications

- Peptide Synthesis : Ynamides suppress racemization during carboxylate activation, enabling fragment condensation and head-to-tail cyclization of peptides.

- Macrolactonization : Their ability to preserve α-chirality and conjugated double-bond configurations has revolutionized macrocyclic synthesis.

- Inverse Peptide Synthesis : By minimizing epimerization, ynamides facilitate N → C elongation strategies using unprotected amino acids.

Table 1: Comparative Analysis of Ynamine vs. Ynamide Reactivity

| Property | Ynamine | Ynamide (e.g., this compound) |

|---|---|---|

| Stability | Low (prone to polymerization) | High (EWG stabilizes structure) |

| Racemization Tendency | High | Negligible |

| Synthetic Applications | Limited to small molecules | Peptides, macrocycles, cycloadditions |

Properties

IUPAC Name |

N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSONSDGNQAFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide can be achieved through various methods. One common approach involves the use of ynamides as starting materials. For instance, the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides can be employed to synthesize this compound under mild conditions . Another method involves the metal-catalyzed double hydroaminations of symmetrical 1,3-butadiynamides with anilines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Cycloaddition Reactions

Ynamides, including N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, participate in [3+2] and [2+2] cycloadditions. Copper-catalyzed enantioselective [3+2] cycloadditions with styrenes yield polycyclic pyrroles (e.g., 71 and 72 ) with high stereocontrol (up to 94% ee) under mild conditions (Cu(CH₃CN)₄PF₆, BOX/SEGPHOS ligands) . Key steps include:

-

Alkyne activation by Cu(I) to form a carbene intermediate.

-

Final [3+2] cycloaddition with dipolarophiles.

Table 1: Cycloaddition Performance with Styrenes

| Substrate | Catalyst System | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Vinyl diyne | Cu(I)/L-9 | 40 | 94 | 94 |

| Non-vinyl diyne | Cu(I)/L-10 | 25 | 85 | 89 |

Gold-Catalyzed Hydroalkylation

Intramolecular hydroalkylation of ynamides forms indene derivatives via a -hydride shift. For this compound analogs:

-

AuIPrNTf₂ catalysis induces hydride migration (KIE = 8.4), confirmed by deuterium labeling .

-

Rate-determining step: Hydride shift (ΔG‡ = 14.4 kcal/mol).

-

Substituents on the ynamide strongly influence reactivity; bulky groups (e.g., isopropyl) lower activation barriers by 2.7–5.6 kcal/mol compared to ethyl groups .

Table 2: Substituent Effects on Hydroalkylation

| Ynamide Substituent | Barrier (ΔG‡, kcal/mol) | Yield (%) |

|---|---|---|

| Isopropyl | 14.4 | 94 |

| Ethyl | 17.1 | 40 |

| o,o′-Xylyl | 38.0 | <5 |

Palladium-Catalyzed Cross-Couplings

Palladium-mediated transmetallation with oxidative addition complexes (e.g., 7 ) produces disubstituted alkynes (e.g., 3 ) :

-

Electron-donating groups on aryl halides accelerate transmetallation (Hammett ρ = −0.42).

-

Key intermediates: Pd monoacetylide (5 ) and Pd⁰(PPh₃)₂ (8 ).

-

Reactions proceed cleanly within 2–4 hours, with reductive elimination outpacing side reactions .

Mechanistic Pathway:

-

Oxidative addition of aryl halide to Pd⁰.

-

Transmetallation with ynamide-derived Pd acetylide.

-

Reductive elimination to form C–C bond.

Reactivity in Radical Reactions

While not directly studied for this compound, analogous ynamides undergo:

-

Photoredox-catalyzed radical additions.

-

Ni/Fe-mediated couplings with alkyl halides.

These reactions exploit the alkyne’s electron-deficient nature for regioselective bond formation .

Key Mechanistic Insights

-

Electronic Effects : Electron-withdrawing pyridine groups enhance alkyne electrophilicity, facilitating metal coordination .

-

Steric Guidance : The pyrrolidine scaffold directs stereoselectivity in cycloadditions via CH−π interactions with catalysts .

-

Ligand Role : N-Heterocyclic carbene (NHC) ligands stabilize transition states in Au/Pd systems .

This compound’s reactivity underscores ynamides’ utility in constructing nitrogen heterocycles and stereochemically complex architectures.

Scientific Research Applications

Synthetic Methodologies

Ynamides as Intermediates

Ynamides, including N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, serve as versatile intermediates in organic synthesis. They can undergo various transformations, such as:

- Radical Reactions : Recent studies have demonstrated that ynamides can participate in radical reactions to synthesize complex molecules. For instance, they have been utilized in the one-pot synthesis of persubstituted 2-aminofurans from cyclic 1,3-dicarbonyl compounds .

- Amination Reactions : The development of general amination strategies has enabled the efficient synthesis of ynamides from different nitrogen nucleophiles. This approach allows for the formation of diverse ynamide derivatives with potential applications in medicinal chemistry .

Table 1: Summary of Synthetic Methods Involving Ynamides

Biological Activities

Pharmacological Potential

The structural features of this compound suggest potential pharmacological activities. Compounds with similar structures have been investigated for their biological properties, including:

- Antimicrobial Activity : Ynamides have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit growth.

- Anticancer Properties : Certain derivatives have been studied for their potential to induce apoptosis in cancer cells, making them candidates for further drug development.

Catalytic Applications

Ynamides are increasingly recognized for their role in catalysis:

Gold-Catalyzed Reactions

Recent research highlights the use of ynamides in gold-catalyzed reactions, where they facilitate the formation of complex nitrogen-containing heterocycles. This application is significant due to the efficiency and selectivity achieved through gold catalysis .

Table 2: Catalytic Applications of Ynamides

| Catalyst Type | Reaction Type | Application |

|---|---|---|

| Gold Catalysts | Formation of nitrogen heterocycles | Efficient synthesis of bioactive compounds |

| Copper Catalysts | Hydrofunctionalization reactions | Diverse bond formations |

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in various synthetic routes:

- Synthesis of Aza-Iridoids : The compound was successfully utilized in the synthesis of novel aza-iridoids through a series of catalytic reactions, demonstrating its versatility as a building block in complex organic synthesis .

- Intermolecular Hydrofunctionalization : A study showcased the use of this compound in hydrofunctionalization reactions that led to the formation of valuable products with high regioselectivity and yield .

Mechanism of Action

The mechanism of action of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide involves its interaction with molecular targets through its functional groups. The compound’s carbon-carbon triple bond and amino function allow it to participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features of But-2-ynamide Derivatives

*Calculated/estimated using standard atomic masses.

Key Observations :

- Pyridine vs.

- Substituent Bulk : Compound 8b includes bulky tert-butyl groups, which may hinder membrane permeability compared to the target compound’s compact pyrrolidine ring.

- Alkyne Positioning : All compounds retain the but-2-ynamide group, suggesting shared reactivity (e.g., covalent binding to cysteine residues in enzymes) .

Electronic and Spectroscopic Properties

Table 2: Electronic Properties from DFT Studies (Anti-ZIKV Analogs)

| Compound Name | HOMO-LUMO Gap (eV) | IR Stretch (C≡C, cm⁻¹) | Reactivity Inference |

|---|---|---|---|

| Compound 1 | ~4.2 (est.) | ~2100–2200 | High electrophilicity |

| Compound 2 | ~3.9 (est.) | ~2100–2200 | Enhanced charge transfer |

| Compound 3 | ~4.1 (est.) | ~2100–2200 | Moderate chemical stability |

- Target Compound Inference : The but-2-ynamide group likely exhibits similar IR stretches (~2100–2200 cm⁻¹ for C≡C) and a narrow HOMO-LUMO gap (<5 eV), indicating high reactivity for covalent interactions .

Biological Activity

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and a ynamide functional group. The presence of these functional groups contributes to its reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of ynamides exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study indicated that certain derivatives exhibited cytotoxic activity against A549 lung cancer cells with IC50 values significantly lower than those of established anticancer drugs like imatinib .

Table 1: Anticancer Activity of Ynamide Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.229 | |

| Imatinib | A549 (Lung Cancer) | 2.479 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives demonstrate significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective alternatives to existing antibiotics.

Table 2: Antimicrobial Activity of Ynamide Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 16–128 | |

| Reference Antibiotic | E. coli | 32–256 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The IC50 values obtained were comparable to ascorbic acid, indicating a strong antioxidant effect, which is crucial for mitigating oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with ynamide precursors under specific catalytic conditions. Various methods have been explored, including copper-catalyzed reactions which enhance yield and selectivity .

Synthesis Protocol Example

A general procedure for synthesizing ynamide compounds involves:

- Reagents : Pyridine derivative, butynoic acid, base (e.g., potassium carbonate).

- Reaction Conditions : Mix reagents in dry solvent (e.g., toluene), heat under reflux.

- Purification : Use flash chromatography for purification.

Study on Anticancer Properties

In a comparative study, derivatives similar to this compound were tested against several cancer cell lines. The results indicated that modifications in the structure led to enhanced cytotoxicity, suggesting a structure–activity relationship critical for drug design .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of various ynamide derivatives against clinical isolates of bacteria and fungi. The findings highlighted the potential use of these compounds in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, and what factors influence reaction yields?

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Formation of the pyrrolidine-pyridine scaffold via nucleophilic substitution or cyclization reactions. For example, pyridin-3-yl groups can be introduced using coupling agents like triethylamine in methanol .

- Step 2 : Amidation or alkyne functionalization. The but-2-ynamide moiety is often introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct substitution with propargyl bromide derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating the product. Yields (54–82%) depend on solvent choice, temperature control, and steric hindrance at the reaction site .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR features for structural validation include:

- 1H NMR :

- Pyridin-3-yl protons: δ 8.4–8.5 ppm (aromatic protons adjacent to nitrogen).

- Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet for CH₂ and CH groups).

- Alkyne proton (C≡CH): Absence due to symmetry, but adjacent methylene protons (C≡C-CH₂) appear as a triplet at δ 1.8–2.2 ppm .

- 13C NMR :

- 2D NMR (COSY, HSQC): Resolves connectivity between pyrrolidine and pyridine moieties .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting electronic properties and biological target interactions?

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. How can discrepancies in biological activity data for derivatives of this compound be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.